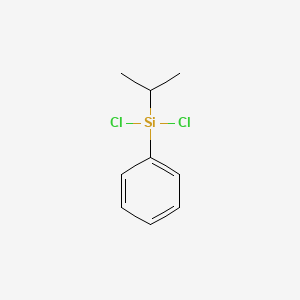
Dichloro(phenyl)(propan-2-yl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloro(phenyl)(propan-2-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to two chlorine atoms, a phenyl group, and a propan-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
Dichloro(phenyl)(propan-2-yl)silane can be synthesized through several methods. One common approach involves the reaction of phenylsilane with propan-2-yl chloride in the presence of a catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds.
Another method involves the hydrosilylation of phenylacetylene with dichlorosilane in the presence of a platinum catalyst. This reaction is carried out under an inert atmosphere to avoid oxidation and moisture interference.
Industrial Production Methods
On an industrial scale, this compound is produced using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound suitable for various applications.
化学反応の分析
Types of Reactions
Dichloro(phenyl)(propan-2-yl)silane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alkoxides, amines, or thiols.
Hydrolysis: In the presence of water, the silicon-chlorine bonds hydrolyze to form silanols and hydrochloric acid.
Oxidation: The phenyl group can undergo oxidation reactions to form phenol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, primary and secondary amines, and thiols. These reactions are typically carried out in anhydrous solvents such as tetrahydrofuran or dichloromethane.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve selective oxidation.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted silanes, such as alkoxysilanes, aminosilanes, and thiolsilanes.
Hydrolysis: The primary products are silanols and hydrochloric acid.
Oxidation: The major products include phenol derivatives and silanols.
科学的研究の応用
Dichloro(phenyl)(propan-2-yl)silane has several scientific research applications, including:
Organic Synthesis: It is used as a precursor for the synthesis of various organosilicon compounds, which are valuable intermediates in organic synthesis.
Materials Science: It is employed in the preparation of silicon-based materials, such as siloxanes and silanes, which have applications in coatings, adhesives, and sealants.
Catalysis: this compound is used as a ligand in transition metal catalysis, facilitating various chemical transformations.
Biological Research: It is investigated for its potential use in drug delivery systems and as a component in bioactive materials.
作用機序
The mechanism of action of dichloro(phenyl)(propan-2-yl)silane involves its ability to form stable bonds with various nucleophiles, making it a versatile reagent in organic synthesis. The silicon atom’s ability to form strong bonds with oxygen, nitrogen, and sulfur atoms allows for the formation of a wide range of organosilicon compounds. Additionally, the phenyl and propan-2-yl groups provide steric and electronic effects that influence the reactivity and selectivity of the compound in various reactions.
類似化合物との比較
Similar Compounds
Dichloromethylsilane: Similar in structure but with a methyl group instead of a phenyl group.
Dichlorophenylsilane: Lacks the propan-2-yl group, making it less sterically hindered.
Dichlorodimethylsilane: Contains two methyl groups instead of a phenyl and propan-2-yl group.
Uniqueness
Dichloro(phenyl)(propan-2-yl)silane is unique due to the combination of the phenyl and propan-2-yl groups attached to the silicon atom. This combination provides a balance of steric hindrance and electronic effects, making it a versatile reagent in various chemical reactions. The presence of the phenyl group also enhances the compound’s stability and reactivity compared to other similar compounds.
特性
CAS番号 |
790234-74-1 |
|---|---|
分子式 |
C9H12Cl2Si |
分子量 |
219.18 g/mol |
IUPAC名 |
dichloro-phenyl-propan-2-ylsilane |
InChI |
InChI=1S/C9H12Cl2Si/c1-8(2)12(10,11)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChIキー |
FGWXDFWPKXPWND-UHFFFAOYSA-N |
正規SMILES |
CC(C)[Si](C1=CC=CC=C1)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


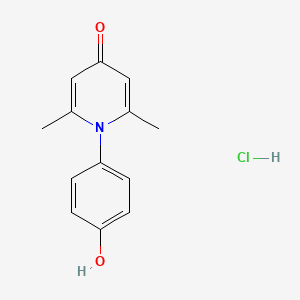
![(7S)-7-[(Benzenesulfinyl)methyl]-7-methyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14229226.png)

![2-(5-methylthiophen-2-yl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14229232.png)
![1-Piperidinecarboxylic acid, 3-(2-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester](/img/structure/B14229242.png)
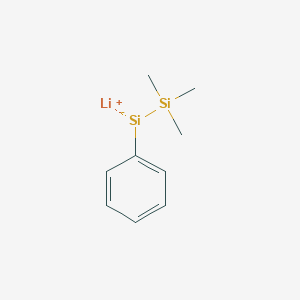
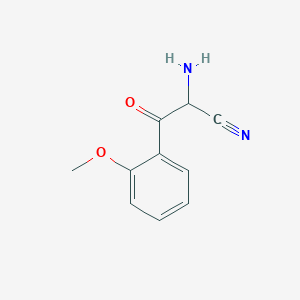

![2,7-Bis(2,2-diphenylethenyl)-9,9'-spirobi[fluorene]](/img/structure/B14229275.png)
![3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-oxo-1lambda~5~-azabicyclo[2.2.1]heptane](/img/structure/B14229277.png)
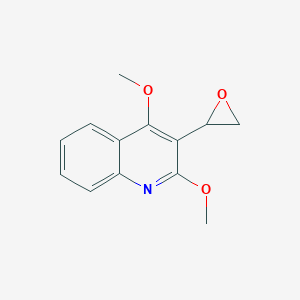
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-1H-pyrrol-2-yl)-](/img/structure/B14229294.png)
![2-Piperidinone, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-](/img/structure/B14229296.png)
![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2S,3R)-](/img/structure/B14229307.png)
